molecular formula C21H27NO3 B3834725 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3834725
M. Wt: 341.4 g/mol
InChI Key: DJAQVGWUBGBTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been proposed that this compound exerts its neuroprotective effects by inhibiting the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Apart from its neuroprotective properties, 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline has also been found to possess various other biochemical and physiological effects. Studies have shown that this compound possesses antioxidant properties and can help to reduce oxidative stress in the body. Additionally, this compound has been found to possess anti-inflammatory properties and can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential applications in the field of medicine. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. One potential direction is to investigate its potential applications in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another potential direction is to investigate its potential applications in the treatment of cancer, as studies have shown that this compound possesses anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis process for large-scale production.
In conclusion, 6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline is a promising compound with various scientific research applications. Its potential applications in the field of medicine make it a promising candidate for further research and development. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis process for large-scale production.

Scientific Research Applications

6,7-dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline has been found to possess various scientific research applications. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound possesses neuroprotective properties and can help to prevent the death of neurons in the brain.

properties

IUPAC Name

6,7-dimethoxy-2-[(4-methoxy-2,3-dimethylphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-14-15(2)19(23-3)7-6-17(14)12-22-9-8-16-10-20(24-4)21(25-5)11-18(16)13-22/h6-7,10-11H,8-9,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAQVGWUBGBTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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